molecular formula C13H12ClNO B1440734 3-((4-Chloronaphthalen-1-yl)oxy)azetidine CAS No. 1220028-48-7

3-((4-Chloronaphthalen-1-yl)oxy)azetidine

Cat. No.: B1440734
CAS No.: 1220028-48-7
M. Wt: 233.69 g/mol
InChI Key: SLOCIMAFVSXUAC-UHFFFAOYSA-N
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Description

3-((4-Chloronaphthalen-1-yl)oxy)azetidine is a chemical compound with the CAS Registry Number 1220028-48-7 and a molecular formula of C13H12ClNO . It has a molecular weight of 233.69 g/mol and should be stored sealed in a dry environment, ideally at 2-8°C . This compound is an azetidine derivative, a class of nitrogen-containing heterocycles that are valued in medicinal and synthetic chemistry as versatile building blocks. Azetidines are frequently employed as structural components in the design and synthesis of novel pharmacologically active molecules . For instance, structurally related azetidine compounds are featured in advanced pharmaceutical research, such as in the development of aza-tetracyclic oxazepine compounds investigated for their role in targeting oncogenic KRas mutants, which are significant in various cancers . The structure of this compound combines a chloronaphthalene group, a privileged scaffold in organic synthesis, with a compact azetidine ring, making it a potentially valuable intermediate for researchers constructing complex molecules for screening or further development. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chloronaphthalen-1-yl)oxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-5-6-13(16-9-7-15-8-9)11-4-2-1-3-10(11)12/h1-6,9,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOCIMAFVSXUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601270331
Record name 3-[(4-Chloro-1-naphthalenyl)oxy]azetidine
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Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-48-7
Record name 3-[(4-Chloro-1-naphthalenyl)oxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Chloro-1-naphthalenyl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601270331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 4 Chloronaphthalen 1 Yl Oxy Azetidine

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 3-((4-chloronaphthalen-1-yl)oxy)azetidine logically deconstructs the molecule into feasible starting materials. The primary disconnection point is the ether linkage, which simplifies the target molecule into two key synthons: an azetidine (B1206935) core functionalized at the 3-position and a 4-chloronaphthalene moiety.

This disconnection suggests a forward synthesis involving a nucleophilic substitution, most commonly a Williamson ether synthesis. This would involve reacting a protected azetidin-3-ol (B1332694) or a derivative with a suitable leaving group at the 3-position with 4-chloro-1-naphthol. The azetidin-3-ol precursor itself can be derived from various synthetic pathways, which are explored in subsequent sections. The 4-chloronaphthalene portion originates from commercially available 4-chloro-1-naphthol. nih.gov

Further deconstruction of the azetidine ring itself points to several foundational strategies. These include the formation of the four-membered ring via cycloaddition reactions, the reduction of a β-lactam intermediate, or the intramolecular cyclization of a suitably substituted acyclic precursor. This systematic analysis provides a roadmap for the assembly of the target compound from simpler, readily available starting materials.

Established Synthetic Routes for the Azetidine Core

The azetidine ring is a strained four-membered heterocycle whose synthesis requires specific and often carefully controlled methodologies. rsc.org Several robust strategies have been developed for its construction. magtech.com.cnu-tokyo.ac.jp

Cycloaddition Reactions (e.g., [2+2] Cycloaddition of Imines and Ketenes)

The [2+2] cycloaddition reaction, particularly the Staudinger synthesis involving the reaction of an imine with a ketene, is a cornerstone for the formation of azetidin-2-ones (β-lactams). mdpi.com Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base. The subsequent cycloaddition with an imine forms the four-membered lactam ring. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents on the imine and ketene. researchgate.net

More recent advancements include photocatalytic [2+2] cycloadditions. For instance, visible light-mediated reactions between oximes and olefins, catalyzed by iridium photocatalysts, can produce highly functionalized azetidines via a triplet energy transfer mechanism. chemrxiv.org This method is noted for its mild conditions and broad functional group tolerance. rsc.org

Table 1: Examples of [2+2] Cycloaddition for Azetidine Synthesis

Reactants Catalyst/Conditions Product Type Reference
Imine + Acyl Chloride Triethylamine, Toluene, reflux Azetidin-2-one (B1220530) mdpi.com
Oxime + Olefin fac-[Ir(dFppy)3], Blue Light Functionalized Azetidine rsc.org

Reduction of Azetidin-2-ones (β-Lactams)

Once the azetidin-2-one (β-lactam) ring is formed, it can be readily reduced to the corresponding azetidine. This two-step sequence—cycloaddition followed by reduction—is a common and versatile approach to the azetidine core. magtech.com.cn Various reducing agents can be employed for the carbonyl reduction. Hydroalanes, such as aluminum hydride (AlH₃) and diisobutylaluminium hydride (DIBAL-H), have been shown to be particularly effective for this transformation, providing a clean conversion of the amide functionality to the amine without cleaving the strained ring. acs.org

Aza-Michael Addition Approaches

The aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for forming carbon-nitrogen bonds. mdpi.com This reaction can be incorporated into strategies for azetidine synthesis. For example, a starting material containing both a nucleophilic amine and a Michael acceptor can undergo an intramolecular aza-Michael addition to form the four-membered ring. Alternatively, an intermolecular aza-Michael addition can be used to construct a linear precursor that is then cyclized in a subsequent step. bohrium.comnih.govresearchgate.net This approach is valuable for creating substituted azetidines from functionalized starting materials. mdpi.com

Ring-Closing Reactions of Substituted Propane (B168953) Derivatives

The most direct method for forming the azetidine ring is through the intramolecular cyclization of a 1,3-disubstituted propane derivative. This typically involves an intramolecular SN2 reaction where a nitrogen nucleophile displaces a leaving group at the γ-position. frontiersin.org Common precursors are γ-haloamines or γ-amino alcohols, where the alcohol is converted into a better leaving group (e.g., a tosylate or mesylate). frontiersin.orgorganic-chemistry.org

Another approach involves the ring-opening of activated cyclopropanes by amines, followed by a subsequent ring-closing step to form the azetidine. For instance, cyclopropane (B1198618) 1,1-diesters can be activated by a Lewis acid, undergo ring-opening by an aromatic amine, and then be induced to close into an azetidine ring. thieme-connect.com

Table 2: Ring-Closing Strategies for Azetidine Synthesis

Precursor Type Reaction Key Reagents Reference
γ-Haloamine Intramolecular SN2 Cyclization Base frontiersin.org
2-Substituted-1,3-propanediol Alkylation of Primary Amine Triflic Anhydride, Base organic-chemistry.org
cis-3,4-Epoxy Amine Intramolecular Aminolysis La(OTf)₃ frontiersin.org

Introduction of the 4-Chloronaphthalene-1-yl-oxy Moiety

The final key transformation in the synthesis of this compound is the formation of the ether linkage. This is typically achieved via a Williamson ether synthesis. In this reaction, the sodium or potassium salt of 4-chloro-1-naphthol, formed by deprotonation with a suitable base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as the nucleophile.

This nucleophile then reacts with an N-protected azetidine bearing a good leaving group at the 3-position. A common substrate for this reaction would be N-Boc-3-tosyloxyazetidine or N-Boc-3-iodoazetidine, which can be synthesized from N-Boc-azetidin-3-ol. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Following the ether formation, the N-protecting group (e.g., Boc) can be removed under acidic conditions to yield the final target compound.

An alternative, though less common, route could involve a nucleophilic aromatic substitution (SNAr) reaction. However, this would require a highly activated naphthalene (B1677914) ring and is generally less feasible than the Williamson ether synthesis for this particular substrate.

Etherification Reactions (e.g., Mitsunobu Reaction, Williamson Ether Synthesis)

Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and reliable method for forming the C-O bond by coupling a pronucleophile, in this case, 4-chloronaphthalen-1-ol, with a secondary alcohol, such as N-protected 3-hydroxyazetidine. nih.gov This redox-condensation reaction is typically mediated by a combination of a phosphine (B1218219), like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

The reaction proceeds through the activation of the 3-hydroxyazetidine with the PPh₃/DEAD reagent system, forming an alkoxyphosphonium salt. This intermediate serves to make the hydroxyl group an excellent leaving group, which is then displaced by the naphthoxide nucleophile in a classical Sₙ2 fashion. A key feature of the Mitsunobu reaction is the predictable inversion of stereochemistry at the alcohol's chiral center, a crucial consideration for stereoselective synthesis. nih.govorganic-chemistry.org

Williamson Ether Synthesis

A foundational method for ether synthesis, the Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide or sulfonate via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, two primary pathways can be envisioned:

Route A: The deprotonation of 4-chloronaphthalen-1-ol with a strong base (e.g., sodium hydride, NaH) to form the corresponding sodium naphthoxide. This nucleophile then displaces a suitable leaving group (e.g., tosylate, mesylate, or halide) from the C3 position of an N-protected azetidine. This is generally the preferred route as it involves a nucleophilic attack on a secondary carbon, which is favorable for Sₙ2 reactions. libretexts.org

Route B: The deprotonation of N-protected 3-hydroxyazetidine to form an alkoxide, followed by its reaction with 1,4-dichloronaphthalene (B155283). This pathway is less favorable due to the reduced reactivity of the aryl chloride towards nucleophilic aromatic substitution, which typically requires harsh conditions or electron-withdrawing groups to activate the ring.

The success of the Williamson synthesis is contingent on minimizing competing elimination reactions, especially when using secondary alkyl halides. masterorganicchemistry.com

Table 1: Comparison of Etherification Methodologies
MethodReactantsKey ReagentsStereochemistryPrimary AdvantagesPotential Challenges
Mitsunobu ReactionN-protected 3-hydroxyazetidine + 4-chloronaphthalen-1-olPPh₃, DEAD/DIADInversion of configurationMild conditions, high functional group tolerance, reliable inversion. nih.govStoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification.
Williamson Ether Synthesis (Route A)N-protected 3-tosyloxy/halo-azetidine + 4-chloronaphthalen-1-olStrong base (e.g., NaH, K₂CO₃)Inversion of configurationCost-effective reagents, straightforward procedure. francis-press.comPotential for E2 elimination side reactions, requires a good leaving group. masterorganicchemistry.com

Coupling Strategies for Aromatic Ether Formation

Modern transition-metal-catalyzed cross-coupling reactions offer powerful alternatives to classical methods for forming aryl ethers. These reactions often proceed under milder conditions and exhibit broad substrate scope.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming diaryl ethers and, more recently, alkyl aryl ethers. Modern protocols utilize catalytic amounts of a copper source (e.g., CuI) in the presence of a ligand, such as picolinic acid or a phenanthroline derivative, to couple an alcohol with an aryl halide. scispace.com For the target molecule, this would involve coupling N-protected 3-hydroxyazetidine with 1,4-dichloronaphthalene. The use of a suitable ligand is crucial for achieving high yields at moderate temperatures.

Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination has been extended to C-O bond formation, enabling the palladium-catalyzed coupling of alcohols with aryl halides and triflates. nih.gov This methodology is known for its exceptional functional group tolerance and high efficiency. The synthesis of this compound would involve reacting N-protected 3-hydroxyazetidine with 1,4-dichloronaphthalene using a palladium precatalyst and a specialized biaryl phosphine ligand (e.g., tBuBrettPhos). nih.gov

Table 2: Catalyst Systems for Aryl Ether Formation
Reaction TypeCatalystTypical LigandBaseAdvantages
Ullmann CondensationCuI, Cu₂OPicolinic Acid, PhenanthrolineCs₂CO₃, K₃PO₄Cost-effective metal catalyst.
Buchwald-Hartwig C-O CouplingPd(OAc)₂, Pd₂(dba)₃, PrecatalystsBiaryl Phosphines (e.g., BrettPhos)Cs₂CO₃, K₃PO₄High efficiency, broad functional group tolerance, milder conditions. nih.gov

Stereoselective Synthesis of this compound

The azetidine ring's C3 position is a stereocenter, meaning the compound can exist as a pair of enantiomers. Stereoselective synthesis is therefore critical for accessing enantiomerically pure forms of the molecule.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. rsc.orgrsc.org An approach to the chiral synthesis of the target molecule could begin with N-protected azetidin-3-one (B1332698). The ketone can be subjected to a diastereoselective reduction after attachment of a chiral auxiliary to the nitrogen atom. For instance, using an optically active α-methylbenzylamine as both a chiral auxiliary and the source of the azetidine nitrogen can guide the stereochemistry of subsequent transformations. nih.gov After the stereocenter is set, the auxiliary is cleaved and the resulting chiral 3-hydroxyazetidine is carried forward to the etherification step.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key strategy would be the asymmetric reduction of N-protected azetidin-3-one to produce chiral N-protected 3-hydroxyazetidine. This can be achieved using well-established catalyst systems, such as Noyori-type asymmetric hydrogenation or Corey-Bakshi-Shibata (CBS) reduction. The resulting enantiomerically enriched alcohol can then undergo etherification, for example, via a Mitsunobu reaction which proceeds with inversion, to yield the final product with a predictable absolute stereochemistry.

Diastereoselective Approaches

Diastereoselective methods are employed when a molecule already contains one or more stereocenters, and this existing chirality is used to influence the formation of a new stereocenter. nih.govacs.org If a precursor to the azetidine ring already possesses a stereocenter (e.g., at the C2 or C4 position), it can direct the stereochemical outcome of the etherification at C3. For example, in a copper-catalyzed boryl allylation of azetines, two new stereogenic centers can be constructed with high diastereoselectivity. acs.org Subsequent functionalization could lead to the desired diastereomer of a substituted 3-hydroxyazetidine, which could then be converted to the final product.

Derivatization Strategies for Structural Modification

The azetidine ring is a versatile scaffold that allows for further functionalization, which is crucial for creating analogues for structure-activity relationship (SAR) studies.

Modifications at the Azetidine Nitrogen

Assuming the nitrogen atom is unprotected (i.e., a secondary amine), it serves as the primary site for derivatization due to its nucleophilicity. youtube.com

N-Alkylation: The nitrogen can be alkylated using alkyl halides in the presence of a base or through reductive amination with aldehydes or ketones. phasetransfercatalysis.comrsc.org

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl azetidines (amides). This transformation is typically high-yielding and can be performed under catalyst-free conditions. orientjchem.org

N-Arylation: Modern coupling methods, such as the Buchwald-Hartwig amination, allow for the efficient N-arylation of the azetidine ring with various aryl halides, providing access to N-aryl derivatives. researchgate.net

N-Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base provides N-sulfonylated azetidines, which are often used to modify the electronic properties and biological activity of the core structure.

Table 3: Derivatization Reactions at the Azetidine Nitrogen
Modification TypeReagent ClassProduct Functional GroupTypical Conditions
N-AlkylationAlkyl Halide (R-X)Tertiary AmineBase (e.g., K₂CO₃), Solvent (e.g., ACN)
Reductive AminationAldehyde/Ketone (R₂C=O)Tertiary AmineReducing agent (e.g., NaBH(OAc)₃)
N-AcylationAcyl Chloride (RCOCl)AmideBase (e.g., Et₃N) or Catalyst-free orientjchem.org
N-ArylationAryl Halide (Ar-X)N-Aryl AminePd or Cu catalyst, Ligand, Base researchgate.net
N-SulfonylationSulfonyl Chloride (RSO₂Cl)SulfonamideBase (e.g., Pyridine, Et₃N)

Substitutions on the Naphthalene Ring

The naphthalene ring of this compound is a potential site for further functionalization through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the existing chloro and 3-(azetidinyloxy) substituents. The chloro group is a deactivating, ortho-, para- director, while the ether oxygen of the azetidinyloxy group is an activating, ortho-, para- director. Given the positions of these substituents at C4 and C1 respectively, their directing effects are reinforcing.

Electrophilic attack is predicted to occur preferentially at the alpha-positions of the naphthalene ring system, which are generally more reactive than the beta-positions. Specifically, positions C2 and C5 are the most likely sites for substitution. The bulky nature of the azetidinyloxy group may sterically hinder attack at the C2 position, potentially favoring substitution at C5.

Common electrophilic substitution reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using nitric acid in the presence of sulfuric acid would be expected to yield a mixture of nitro-substituted derivatives. Similarly, halogenation with elemental bromine or chlorine in the presence of a Lewis acid catalyst would introduce an additional halogen atom onto the naphthalene core.

It is important to note that the azetidine ring contains a basic nitrogen atom that can be protonated under strongly acidic conditions, such as those used in nitration or Friedel-Crafts reactions. This protonation would alter the electronic nature of the azetidinyloxy substituent, potentially changing its directing effect and deactivating the ring system towards electrophilic attack. Therefore, careful optimization of reaction conditions would be necessary to achieve the desired substitutions.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on this compound

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄3-((4-Chloro-5-nitronaphthalen-1-yl)oxy)azetidine and 3-((4-Chloro-2-nitronaphthalen-1-yl)oxy)azetidine
BrominationBr₂, FeBr₃3-((5-Bromo-4-chloronaphthalen-1-yl)oxy)azetidine and 3-((2-Bromo-4-chloronaphthalen-1-yl)oxy)azetidine
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-((4-Chloro-5-acetylnaphthalen-1-yl)oxy)azetidine and 3-((4-Chloro-2-acetylnaphthalen-1-yl)oxy)azetidine

Alterations of the Ether Linkage

The ether linkage in this compound represents another key point for chemical modification, primarily through cleavage reactions. Cleavage of the aryl ether bond would result in the formation of 4-chloronaphthalen-1-ol and a derivative of 3-hydroxyazetidine. The conditions required for such a transformation are typically harsh, reflecting the general stability of aryl ethers.

Standard methods for the cleavage of aryl ethers often involve strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. These conditions, however, may also promote the opening of the strained azetidine ring.

Alternatively, Lewis acids like boron tribromide (BBr₃) are effective reagents for the cleavage of aryl ethers under milder conditions. The reaction proceeds via the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the azetidyl carbon or the naphthalene ring. Given the electronic properties of the system, cleavage of the bond between the oxygen and the azetidine carbon is a plausible pathway.

Transition metal-catalyzed hydrogenolysis is another potential method for the cleavage of the C-O bond. Catalysts such as palladium on carbon (Pd/C) in the presence of a hydrogen source could reductively cleave the ether linkage. This approach might offer greater selectivity and milder reaction conditions compared to acidic methods.

Table 2: Hypothetical Ether Linkage Cleavage Reactions of this compound

Reaction TypeReagentsPredicted Products
Acid-mediated CleavageHBr (conc.), heat4-Chloronaphthalen-1-ol and 3-bromoazetidine (B1339375) (or ring-opened products)
Lewis Acid-mediated CleavageBBr₃, CH₂Cl₂4-Chloronaphthalen-1-ol and 3-bromoazetidine
HydrogenolysisH₂, Pd/C4-Chloronaphthalen-1-ol and azetidine

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a fundamental technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For "3-((4-Chloronaphthalen-1-yl)oxy)azetidine," HRMS would be employed to verify its molecular formula, C₁₃H₁₂ClNO. The expected exact mass would be calculated and compared to the experimentally determined value, with a very low tolerance for error (typically in the parts-per-million range), to unambiguously confirm the molecular formula.

Table 1: Expected High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated m/z
[M+H]⁺234.0680
[M+Na]⁺256.0499

Note: These are theoretical values. Actual experimental data is not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A full suite of 1D and 2D NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial relationships within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring and the chloronaphthalene system. The azetidine protons would likely appear as multiplets in the aliphatic region, while the aromatic protons of the naphthalene (B1677914) ring would resonate in the downfield region. The chemical shifts and coupling constants of the naphthalene protons would confirm the 1,4-substitution pattern.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AzetidineCH-O~4.5 - 5.5~60 - 75
CH₂-N~3.5 - 4.5~45 - 60
4-ChloronaphthaleneAr-H~7.0 - 8.5~110 - 145
Ar-C-ONot Applicable~150 - 160
Ar-C-ClNot Applicable~125 - 135

Note: These are estimated ranges based on similar structures. Specific experimental data is not available.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the azetidine ring and within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry and preferred conformation of the azetidine ring and its orientation relative to the naphthalene system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-O-C ether linkage, the C-N bond of the azetidine, the aromatic C=C bonds of the naphthalene ring, and the C-Cl bond.

Table 3: Expected Infrared Absorption Bands

Functional GroupBondExpected Wavenumber (cm⁻¹)
Aromatic C-HC-H stretch3000 - 3100
Aliphatic C-HC-H stretch2850 - 3000
Aromatic C=CC=C stretch1500 - 1600
EtherC-O stretch1050 - 1250
AmineC-N stretch1000 - 1250
Alkyl HalideC-Cl stretch600 - 800

Note: These are general ranges and the exact positions would depend on the specific molecular environment.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of "this compound" be obtained, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would offer an unambiguous confirmation of the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding and crystal packing, which are not observable in solution-state NMR. To date, no crystallographic data for this compound has been reported.

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring, a core structural motif of this compound, is characterized by significant ring strain, which dictates its unique chemical reactivity and conformational behavior. rsc.org Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate some of this inherent strain. rsc.orgnih.gov This section delves into the nuanced conformational landscape of the azetidine ring within the title compound, focusing on the principles of ring puckering and the profound influence of its bulky substituent.

Ring Puckering and Planarity

The concept of ring puckering is central to understanding the three-dimensional structure of azetidine and its derivatives. An ideal planar azetidine ring would have bond angles significantly deviating from the ideal sp³ tetrahedral angle of 109.5°, leading to substantial angle strain. To minimize this strain, the ring distorts from planarity, resulting in a "puckered" or "bent" conformation. rsc.org This puckering is a dynamic equilibrium, and the extent of this distortion can be quantified by the puckering amplitude and phase angle.

Gas-phase electron diffraction studies on the parent azetidine molecule have determined a dihedral angle of approximately 37°, clearly indicating a non-planar structure. rsc.org This inherent puckering is a balance between the competing forces of angle strain (favoring a planar ring) and torsional strain (favoring a puckered conformation). In the case of this compound, the presence of a large substituent at the C3 position is expected to have a pronounced effect on the puckering parameters.

Computational studies on various azetidine derivatives have shown that the four-membered ring can exist in different puckered conformations. nih.gov The degree of puckering is not static and can be influenced by factors such as the nature and position of substituents, as well as the surrounding environment.

Table 1: Comparison of Puckering Parameters in Azetidine and a Hypothetical Substituted Azetidine

ParameterUnsubstituted AzetidineHypothetical 3-Substituted Azetidine
Puckering Amplitude (q) ~0.1 Å> 0.1 Å
Dihedral Angle (C-N-C-C) ~37°Variable, potentially larger
Energy Barrier to Planarity ~1.5 kcal/molHigher than unsubstituted

Note: The data for the hypothetical 3-substituted azetidine is illustrative and represents the expected trend upon substitution.

Influence of Substituents on Conformation

The conformational preference of the azetidine ring in this compound is significantly governed by the large and sterically demanding 4-chloronaphthalen-1-yloxy group attached to the C3 position. Substituents on the azetidine ring can influence the ring's conformation in several ways, including altering the puckering amplitude and favoring one puckered conformation over the other. researchgate.net

The bulky naphthyloxy substituent will likely favor a conformation that minimizes steric interactions with the azetidine ring protons. This can lead to a more pronounced pucker compared to the unsubstituted ring. nih.gov Furthermore, electronic effects, such as dipole-dipole interactions and hyperconjugation, can play a role in stabilizing a particular conformation. researchgate.net

In substituted azetidines, the substituent can occupy either an "axial-like" or "equatorial-like" position in the puckered ring. The energetic preference for one position over the other is determined by the balance of steric and electronic factors. For the title compound, the voluminous 4-chloronaphthalen-1-yloxy group would be expected to have a strong preference for the pseudo-equatorial position to minimize steric clashes with the hydrogen atoms on the azetidine ring.

Table 2: Predicted Conformational Preferences for this compound

ConformerSubstituent PositionRelative Energy (Hypothetical)Key Interactions
A Pseudo-equatorialLowerMinimized steric hindrance
B Pseudo-axialHigherIncreased steric repulsion with ring protons

Note: This table presents a qualitative prediction of the conformational preferences based on general principles of steric hindrance.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of 3-((4-Chloronaphthalen-1-yl)oxy)azetidine would be investigated using methods like Density Functional Theory (DFT). Key descriptors derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the azetidine (B1206935) ring and the oxygen of the ether linkage would be expected to be regions of negative electrostatic potential.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Characteristic
HOMO Distribution Likely localized on the electron-rich naphthalene (B1677914) ring system.
LUMO Distribution Likely distributed across the naphthalene and azetidine moieties.
HOMO-LUMO Gap A moderate gap would suggest reasonable kinetic stability.
Electrostatic Potential Negative potential around the heteroatoms (O, N) and the chloro-substituent, indicating potential sites for hydrogen bonding.

Thermodynamic Properties and Reaction Energetics

Quantum chemical calculations can also predict various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation. These calculations are vital for understanding the stability of the molecule and the energetics of potential reactions it might undergo. For instance, the rotational barriers around single bonds, such as the C-O bond connecting the naphthalene and azetidine rings, can be calculated to understand the molecule's conformational flexibility.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Affinities to Biological Targets

Molecular docking simulations would be performed to predict the binding affinity of this compound to various protein targets. The binding affinity is typically expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. The choice of protein targets would be guided by the structural features of the molecule, which bears some resemblance to known pharmacophores.

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include:

Hydrogen Bonds: The nitrogen and oxygen atoms in the azetidine ring and the ether oxygen are potential hydrogen bond acceptors, while the N-H group of a protonated azetidine ring could act as a hydrogen bond donor.

Hydrophobic Interactions: The naphthalene ring is a large, hydrophobic moiety that can engage in significant hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic naphthalene ring can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The chlorine atom on the naphthalene ring could potentially form halogen bonds with electron-donating atoms in the protein.

Table 2: Potential Interacting Residues for this compound in a Hypothetical Binding Pocket

Interaction TypePotential Interacting Residues
Hydrogen Bonding Asp, Glu, Ser, Thr, Asn, Gln
Hydrophobic Interactions Val, Leu, Ile, Met, Phe
Pi-Stacking Phe, Tyr, Trp
Halogen Bonding Backbone carbonyls, Asp, Glu

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode and the conformational dynamics of both the ligand and the protein. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored to assess the stability of the simulation and the binding pose. A stable RMSD over the simulation time suggests a stable complex.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand.

Interaction Energy Analysis: The energies of various types of interactions (e.g., van der Waals, electrostatic) between the ligand and the protein are calculated throughout the simulation to understand the key drivers of binding.

These computational approaches provide a comprehensive, albeit theoretical, understanding of the chemical and biological characteristics of this compound. The insights gained from such studies are invaluable for guiding future experimental work, including chemical synthesis, biological screening, and structure-activity relationship studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While comprehensive QSAR models for a broad series of analogs including this compound are not yet extensively developed, preliminary analyses form the basis for future predictive modeling.

Development of Predictive Models for Biological Activity

Predictive models for the biological activity of this compound and related derivatives are in the early stages of development. One notable study focused on a series of azetidine-substituted naphthalenes as potential inhibitors of the SARS-CoV-19 main protease (Mpro). researchgate.net In this context, molecular docking simulations were employed to predict the binding affinity and interaction patterns of these compounds with the enzyme's active site. researchgate.net Such in silico screening approaches are instrumental in identifying promising candidates for further experimental validation and serve as the initial step in building more robust, predictive QSAR models.

Identification of Key Molecular Descriptors Influencing Activity

The identification of key molecular descriptors that influence the biological activity of this compound is crucial for optimizing its therapeutic potential. In the context of inhibiting the SARS-CoV-19 main protease, the LibDock score, a measure of binding affinity, was a primary descriptor. researchgate.net The docking studies of a series of azetidine derivatives revealed that specific interactions with key amino acid residues in the Mpro active site, such as Glu166, Ser144, Cys145, Thr190, Ala191, and Gln192, are critical for inhibitory activity. researchgate.net These interactions, which include hydrogen bonds and hydrophobic contacts, are essential molecular descriptors that guide the rational design of more potent inhibitors.

In Silico ADMET Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness assessment are vital components of the early drug discovery process, helping to identify compounds with favorable pharmacokinetic and safety profiles.

For this compound and its analogs, in silico ADMET studies have been performed to evaluate these critical properties. researchgate.net These computational tools predict a range of parameters, providing a preliminary understanding of how the compound might behave in a biological system. This early assessment is cost-effective and helps to prioritize compounds with a higher likelihood of success in later stages of drug development. researchgate.net

The following table summarizes the predicted ADMET properties for a series of related azetidine-substituted naphthalenes, offering a comparative view of their drug-like characteristics.

Compound IDLibDock ScorePredicted ADMET Risk
14HighLow
17HighLow
18HighLow
22HighLow

This table is based on findings from a study on azetidine substituted naphthalenes targeting the SARS-CoV-19 protease enzyme and is intended to be illustrative of the types of in silico assessments performed on this class of compounds. researchgate.net

The results from these in silico analyses suggest that azetidine derivatives, including the structural class of this compound, possess favorable characteristics that warrant further investigation in the development of new therapeutic agents. researchgate.net

Biological Activity Evaluation Pre Clinical Focus

Target Identification and Mechanistic Investigations

No studies detailing the specific molecular targets or mechanism of action for 3-((4-Chloronaphthalen-1-yl)oxy)azetidine have been identified.

Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)

There is no available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for any G-protein coupled receptors or ion channels are unknown.

Enzyme Inhibition Assays (e.g., Kinases, Proteases, Metabolic Enzymes)

No information has been published regarding the inhibitory activity of this compound against any kinases, proteases, or metabolic enzymes.

Protein-Ligand Interaction Studies (e.g., SPR, ITC)

There are no publicly available results from protein-ligand interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound. Therefore, its binding kinetics and thermodynamic profile with any biological target remain uncharacterized.

In Vitro Biological Assessment

No in vitro studies describing the biological effects of this compound have been found in the scientific literature.

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Signaling Pathway Modulation)

There is no data available from cell-based functional assays for this compound. Its ability to modulate signaling pathways or affect reporter gene activity has not been reported.

Cellular Efficacy Studies in Disease-Relevant Cell Lines (e.g., Anti-proliferative Activity in Cancer Cells, Antimicrobial Activity against Pathogens)

No studies on the cellular efficacy of this compound in any disease-relevant cell lines have been identified. Its potential anti-proliferative activity against cancer cells or antimicrobial activity against pathogens has not been documented.

Biochemical Assays for Specific Biological Processes

There is no publicly available information detailing the evaluation of this compound in any biochemical assays. Such assays are crucial in early-stage drug discovery to determine the specific molecular targets and mechanisms of action of a compound. Future research could explore the activity of this compound in a variety of assays, such as:

Kinase Inhibition Assays: To determine if the compound inhibits the activity of specific protein kinases, which are often dysregulated in diseases like cancer.

Enzyme Inhibition Assays: To assess its potential to inhibit other classes of enzymes involved in various disease pathologies.

Receptor Binding Assays: To investigate its ability to bind to specific cellular receptors, which could modulate signaling pathways.

Without experimental data, any discussion of its potential biochemical activity remains purely speculative.

In Vivo Efficacy Studies in Animal Models

Consistent with the lack of in vitro data, there are no published in vivo efficacy studies for this compound in any animal models. Such studies are essential to evaluate the therapeutic potential of a compound in a living organism.

Assessment of Efficacy in Relevant Disease Models

There is no evidence of this compound being tested in any disease models. For a compound with this structure, potential areas of investigation could include:

Tumor Growth Inhibition in Xenograft Models: Given that some naphthalene (B1677914) derivatives have shown anticancer properties, this compound could be evaluated in animal models bearing human tumor xenografts to assess its impact on tumor progression.

Antimicrobial Efficacy in Infection Models: The azetidine (B1206935) moiety is a component of some antibacterial agents. Therefore, its efficacy could be tested in animal models of bacterial infection.

The following table illustrates a hypothetical experimental design for a future study, which is not based on existing data.

Parameter Description
Animal Model Nude mice with subcutaneous human colon cancer (HCT116) xenografts
Treatment Group This compound
Vehicle Control The solvent used to dissolve the compound
Primary Endpoint Tumor volume measurement over time
Secondary Endpoints Body weight, survival analysis

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacodynamic Biomarker Analysis in Animal Tissues

Pharmacodynamic biomarker analysis is performed to understand how a drug affects its target in the body. As there are no in vivo studies, no such analysis has been conducted for this compound. If a molecular target were identified through biochemical assays, future in vivo studies could involve collecting tissue samples to measure the modulation of that target. For instance, if the compound were found to inhibit a specific kinase, researchers would analyze tumor tissue from treated animals to assess the phosphorylation status of that kinase.

Structure Activity Relationship Sar Studies

Systematic Modification of the Azetidine (B1206935) Moiety

The four-membered azetidine ring is a critical component of the pharmacophore, providing a rigid scaffold that positions the key interacting groups. Modifications to this ring have profound effects on the biological activity of the compounds.

Impact of Substitutions on the Azetidine Ring

Research has demonstrated that the azetidine nitrogen is a crucial point for interaction with monoamine transporters. The unsubstituted azetidine (where the nitrogen is a secondary amine, -NH) is fundamental for high-affinity binding.

N-Substitution: Generally, substitution on the azetidine nitrogen leads to a significant decrease or complete loss of inhibitory activity at both SERT and NET. This suggests that the hydrogen on the nitrogen atom is essential, likely participating in a key hydrogen bond interaction within the transporter's binding site. Even small alkyl groups on the nitrogen are detrimental to activity.

Substitution at the 2- and 4-Positions: The introduction of substituents at the 2- or 4-positions of the azetidine ring is also not well-tolerated. These positions are sterically sensitive, and any modification can disrupt the optimal binding conformation of the molecule.

Substitution at the 3-Position: The 3-position is defined by the ether linkage to the naphthalene (B1677914) core and is the point of attachment for the key pharmacophoric element. While direct substitution on the 3-position carbon itself (other than the aryloxy group) has not been extensively reported in active analogs, the nature of the group attached at this position is paramount.

R Group (N-substitution)SERT Inhibition (IC50, nM)NET Inhibition (IC50, nM)
-H1.55.8
-CH3>1000>1000
-C2H5>1000>1000

This interactive table showcases the critical importance of the unsubstituted azetidine nitrogen for inhibitory activity. Data is representative of typical findings in SAR studies of this compound class.

Stereochemical Influence on Biological Activity

The carbon atom at the 3-position of the azetidine ring, where the naphthalenyloxy group is attached, is a chiral center. The stereochemistry at this position has a significant impact on the biological activity, with one enantiomer typically being more potent than the other.

For 3-(naphthalen-1-yloxy)azetidine derivatives, the (S)-enantiomer has been shown to be the more active stereoisomer at both the serotonin and norepinephrine transporters. This stereoselectivity indicates a specific and defined orientation of the molecule within the binding pockets of these transporters. The higher potency of the (S)-isomer suggests that its spatial arrangement allows for more optimal interactions with key amino acid residues in the transporter proteins.

CompoundStereochemistrySERT Inhibition (IC50, nM)NET Inhibition (IC50, nM)
3-((4-Chloronaphthalen-1-yl)oxy)azetidineRacemic1.55.8
(S)-3-((4-Chloronaphthalen-1-yl)oxy)azetidine(S)-0.83.1
(R)-3-((4-Chloronaphthalen-1-yl)oxy)azetidine(R)-15.245.7

This interactive table highlights the stereochemical preference for the (S)-enantiomer in achieving high-affinity inhibition of both SERT and NET.

Exploration of the Naphthalene Substituents

The substituted naphthalene ring system is another key pharmacophoric element, engaging in what are likely hydrophobic and aromatic interactions within the transporter binding site. The nature and position of substituents on this ring system critically modulate the compound's potency and selectivity.

Effects of Chlorine Atom Position and Nature of Halogen Substitution

The position of the chlorine atom on the naphthalene ring is crucial for high-affinity binding.

Positional Isomers: For monosubstituted chloronaphthalene analogs, substitution at the 4-position of the naphthalene ring confers the highest potency for both SERT and NET inhibition. Moving the chlorine to other positions, such as the 2-, 3-, 5-, 6-, or 7-position, generally results in a significant reduction in activity. This highlights a specific, well-defined pocket that favorably accommodates a halogen at the 4-position.

Nature of Halogen: While chlorine at the 4-position is optimal, other halogens have also been investigated. A fluorine atom at the 4-position also results in a potent compound, sometimes with slightly different selectivity profiles. Bromine and iodine at this position are generally less favorable, suggesting a size constraint in the binding pocket.

Naphthalene SubstitutionSERT Inhibition (IC50, nM)NET Inhibition (IC50, nM)
4-Chloro1.55.8
2-Chloro120250
6-Chloro85150
7-Chloro92180
4-Fluoro2.18.5
4-Bromo2570

This interactive table demonstrates the strong preference for halogen substitution at the 4-position of the naphthalene ring.

Modifications of the Naphthalene Ring System

Further exploration of the naphthalene ring has involved the introduction of other substituents and the evaluation of different aromatic systems.

Other Substituents: The introduction of small alkyl groups (e.g., methyl) or methoxy groups at the 4-position is generally detrimental to activity compared to a halogen. This suggests that the electronic properties and specific size of the halogen are important for the interaction.

Ring System Modifications: Replacing the naphthalene ring with other bicyclic or large aromatic systems, such as quinoline or indole, typically leads to a decrease in potency. However, certain substituted phenyl rings can sometimes retain a degree of activity, although generally less than the optimized 4-chloronaphthalene scaffold. This underscores the specific shape and electronic profile of the 4-chloronaphthalene system for optimal binding.

Variation of the Ether Linkage and Its Analogs

The ether linkage connecting the azetidine and naphthalene moieties plays a role in defining the correct geometry and spacing between these two key pharmacophoric elements. While the oxygen atom of the ether is not thought to form a critical hydrogen bond, its role as a linker is important.

Bioisosteric replacement of the ether oxygen with other atoms has been explored to probe the importance of this linkage.

Thioether Analogs: Replacing the oxygen atom with a sulfur atom to create a thioether linkage generally results in a significant reduction in potency. This suggests that the bond angle, length, and electronic properties of the ether linkage are more favorable for adopting the required bioactive conformation.

Amine Analogs: Similarly, replacement of the ether oxygen with a nitrogen atom (creating an amino linkage) also tends to decrease activity. This is likely due to changes in geometry and the introduction of a basic center, which may not be favorable in that region of the binding site.

These findings indicate that while the ether oxygen may primarily serve a structural role, it is the optimal linker for maintaining the precise three-dimensional arrangement of the azetidine and naphthalene components required for high-affinity binding to monoamine transporters.

Correlation of Structural Features with Specific Biological Targets and Mechanisms

The precise biological targets and the mechanism of action for this compound are not extensively detailed in publicly available scientific literature. However, by examining structure-activity relationship (SAR) studies of analogous compounds containing similar structural motifs—namely the substituted naphthalene ring and the azetidine core—it is possible to infer potential biological interactions and mechanisms. The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a recognized scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to introduce specific vectors for substituent placement. nih.gov Compounds incorporating an azetidine ring have shown a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral effects, and they are also investigated for disorders of the central nervous system. nih.gov

The biological activity of molecules containing a naphthalene nucleus is also a subject of significant research. For instance, analogs of naphthylamine that feature an azetidinone ring have been synthesized and evaluated for their antimicrobial potential. xiahepublishing.comresearchgate.net This suggests that the naphthalene core can be a key pharmacophoric element for interaction with microbial targets.

More specific insights into the potential targets of the 4-chloronaphthalen-1-yl moiety can be drawn from studies on inhibitors of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). Mcl-1 is a crucial regulator of apoptosis, and its overexpression is implicated in the survival and resistance of various cancer cells. Fragment-based drug design and structure-based optimization have led to the discovery of potent Mcl-1 inhibitors. In some of these inhibitors, a 1-naphthyl group serves as a key binding element, fitting into a hydrophobic pocket (P2) of the Mcl-1 protein. nih.gov

SAR studies on a series of tricyclic indole carboxylic acids have demonstrated the importance of the substituent at the R1 position, which is connected to the core structure via a linker. nih.gov When a 1-naphthyl group was incorporated at this position, the resulting compounds exhibited significant binding affinity for Mcl-1. The length of the linker between the naphthyl group and the core structure was found to be critical, with a four-atom linker generally conferring greater potency than a three-atom linker. nih.gov This highlights the importance of the spatial orientation of the naphthalene ring relative to the rest of the molecule for optimal interaction with the target protein.

The following interactive data table summarizes the structure-activity relationship of analogous tricyclic indole Mcl-1 inhibitors, illustrating the impact of linker length and C-ring moiety on binding affinity. This data, while not directly on this compound, provides a framework for understanding how the chloronaphthalene moiety might contribute to biological activity.

Table 1: Structure-Activity Relationship of 1-Naphthyl Analogs as Mcl-1 Inhibitors

Compound IDC-Ring MoietyLinker Length (atoms)Mcl-1 Binding Affinity (Ki, µM)
16Thiazine3>10
19Thiazine40.23
17Piperidine3>10
20Piperidine40.50
18Morpholine3>10
21Morpholine40.38

Data sourced from studies on tricyclic indole inhibitors of Mcl-1. nih.gov

Pharmacokinetics and Metabolism Pre Clinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Animal Models

No information is currently available regarding the ADME properties of 3-((4-Chloronaphthalen-1-yl)oxy)azetidine in any preclinical animal models.

There are no published studies on the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from any animal species. Such studies would typically involve incubating the compound with these biological matrices and monitoring its degradation over time to predict its clearance in the body.

Data on the extent to which this compound binds to plasma proteins in various animal species is not available in the public domain. This parameter is crucial for understanding the distribution and availability of a drug in the body.

There is no available information from in vitro models such as the Caco-2 permeability assay for this compound. This assay is commonly used to predict the intestinal absorption of a compound.

No in vivo pharmacokinetic studies in animal models like mice, rats, or larger species have been published for this compound. These studies are essential for determining key pharmacokinetic parameters such as bioavailability, half-life, and clearance.

Metabolite Identification and Characterization in Animal Samples

Without in vivo or in vitro metabolism studies, the metabolites of this compound in animal samples have not been identified or characterized.

The metabolic pathways and potential transformations, such as ring-opening, hydroxylation, or conjugation, that this compound may undergo in the body remain unknown due to the lack of research in this area.

Role of Specific Enzymes in Compound Metabolism (e.g., Cytochrome P450s, Hydrolases)

There is no specific information available in peer-reviewed journals, patents, or other scientific literature that details the role of Cytochrome P450 (CYP) enzymes or hydrolases in the metabolism of this compound.

While the structural components of the molecule, namely the chloronaphthalene and the azetidine (B1206935) ether linkage, suggest potential metabolic pathways, no experimental studies have been published to confirm these hypotheses. For instance, naphthalene (B1677914) itself is known to be metabolized by CYP enzymes, primarily CYP1A2 and CYP3A4, leading to various hydroxylated metabolites and epoxides. nih.govnih.gov The ether linkage could potentially be a substrate for etherase enzymes, a class of hydrolases, though this is highly speculative in the absence of direct evidence. nih.gov However, without specific in vitro or in vivo studies on this compound, any discussion of its metabolism by these enzyme families remains theoretical.

Due to the absence of experimental data, a data table on the enzymatic metabolism of this specific compound cannot be generated.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship in Animal Studies

No preclinical studies detailing the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound in any animal models have been identified in the public domain.

PK/PD studies are crucial for understanding the link between the concentration of a compound in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). Such studies would provide insights into the compound's efficacy and help in defining a therapeutic window. The absence of this data indicates that the compound is likely in a very early stage of discovery or that any research conducted has not been disclosed publicly.

Consequently, no data is available to construct a table on the PK/PD parameters of this compound in animal models.

Based on a comprehensive search of available scientific literature, no specific analytical methods for the chemical compound "this compound" have been publicly documented. Consequently, the development of an article detailing specific chromatographic methods for quantification, purity assessment, and bioanalytical method validation for this particular compound is not possible at this time.

The provided search results offer general principles and methodologies for analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) as they are applied to a wide range of other chemical compounds. These resources discuss the validation of bioanalytical methods in general terms, outline chromatographic approaches for determining the biological activity of various substances, and provide examples of method development for unrelated molecules.

However, the precise parameters and experimental details required to generate an article that adheres to the user's strict outline for "this compound" are absent from the public domain. This includes specific details on sample preparation, chromatographic conditions (e.g., column type, mobile phase, flow rate), mass spectrometry parameters (e.g., ionization mode, transitions), and validation data (e.g., linearity, accuracy, precision, stability).

Without any published research on the analytical chemistry of "this compound," any attempt to create the requested article would involve speculation and the fabrication of data, which would be scientifically unsound and misleading. Therefore, in the absence of the necessary factual information, the generation of the requested article is not feasible.

Future Research and Translational Potential of this compound

While specific research on the chemical compound this compound is not extensively available in current literature, the unique structural combination of an azetidine ring and a chloronaphthalene moiety suggests significant potential for future investigation and therapeutic application. The azetidine scaffold is a key feature in numerous biologically active compounds, and its derivatization offers a pathway to novel therapeutics. This article outlines prospective future research directions and translational perspectives for this compound, based on established principles in medicinal chemistry and drug discovery.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-((4-Chloronaphthalen-1-yl)oxy)azetidine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a 4-chloronaphthalen-1-ol derivative with an azetidine-containing electrophile. A validated protocol includes refluxing a mixture of 4-chloronaphthalen-1-ol, sodium acetate, and chloroacetic acid in DMF-acetic acid (1:2 v/v) under nitrogen for 2–4 hours, followed by recrystallization from DMF-ethanol . Optimization should focus on:

  • Catalyst screening : Evaluate bases (e.g., K₂CO₃ vs. NaH) to improve nucleophilic substitution efficiency.
  • Solvent polarity : Test DMF vs. THF to balance reaction rate and byproduct formation.
  • Temperature control : Monitor exothermic reactions to prevent decomposition of the azetidine ring.

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives across different assays?

Answer:
Contradictions often arise from assay-specific variables. A systematic approach includes:

  • Dose-response normalization : Compare IC₅₀ values across assays (e.g., cell-based vs. enzymatic) using standardized units (μM) .
  • Off-target profiling : Screen derivatives against unrelated targets (e.g., CYP enzymes, hERG channels) to identify confounding interactions .
  • Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .

Basic: What spectroscopic techniques are critical for characterizing the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for naphthalene) and azetidine ring protons (δ 3.5–4.2 ppm) .
  • X-ray crystallography : Resolve torsion angles (e.g., C3–C2–H2A = 113°) to confirm stereochemistry .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 274.06 (calculated for C₁₃H₁₁ClNO) .

Advanced: How can bioisosteric modification of the azetidine ring enhance target selectivity in neuropharmacological applications?

Answer:
Bioisosteric strategies include:

  • Amino substitution : Replace the oxygen atom in 3-α-oxyazetidine with NH to improve binding to monoamine transporters (hSERT, hDAT) .
  • Ring expansion : Compare azetidine (4-membered) vs. pyrrolidine (5-membered) analogs to modulate conformational flexibility and affinity .
  • Parallel synthesis : Generate a library of 166 derivatives via Boc-protected intermediates (e.g., Boc-azetidinone) to screen for triple reuptake inhibition (SERT > NET > DAT) .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (predicted LogP ≈ 2.8) .
  • pKa prediction : MOE or Spartan software to identify ionizable groups (e.g., azetidine N, pKa ~9.5) .
  • Docking studies : AutoDock Vina for preliminary binding mode analysis with serotonin transporters .

Advanced: How should researchers design experiments to validate the metabolic stability of this compound derivatives?

Answer:
A tiered approach is recommended:

In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to measure t₁/₂ and intrinsic clearance .

CYP inhibition screening : Test against CYP3A4/2D6 isoforms at 10 μM to assess drug-drug interaction risks .

In vivo PK studies : Administer to rodents and quantify plasma levels via LC-MS/MS to determine bioavailability and BBB penetration .

Basic: What precautions are essential when handling this compound in the laboratory?

Answer:

  • Stability : Store under argon at –20°C to prevent azetidine ring oxidation .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential aryl chloride toxicity .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for agrochemical applications?

Answer:

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., NO₂) at the naphthalene 6-position to enhance pesticidal activity .
  • Heteroatom replacement : Substitute oxygen in the azetidine ring with sulfur to improve soil persistence .
  • Field trials : Compare LC₅₀ values against pest models (e.g., Spodoptera frugiperda) under varying pH/temperature conditions .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Chloronaphthalen-1-yl)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-((4-Chloronaphthalen-1-yl)oxy)azetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.